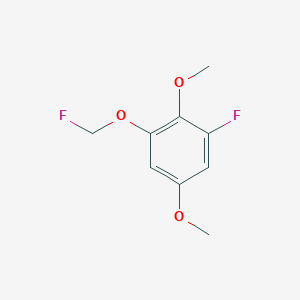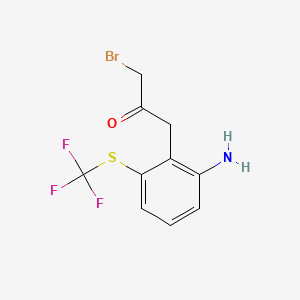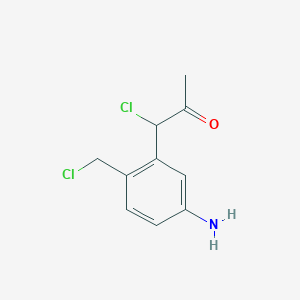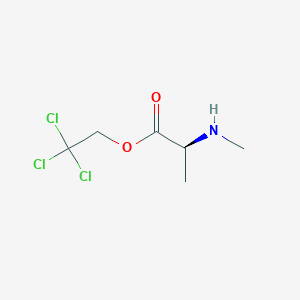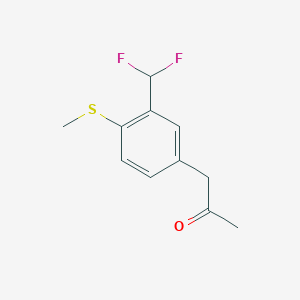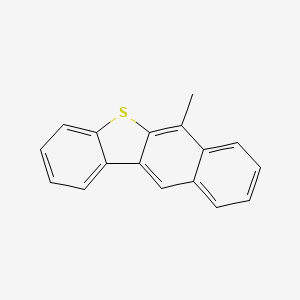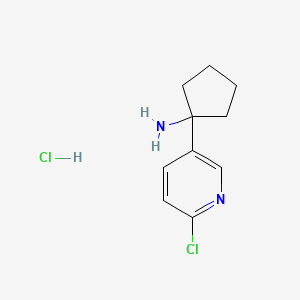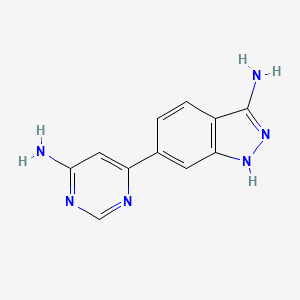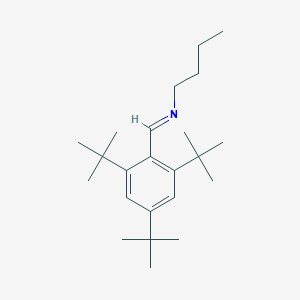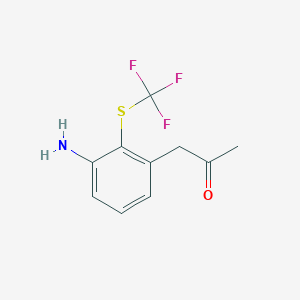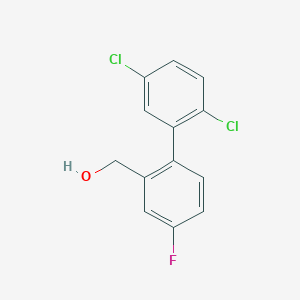![molecular formula C12H8N2O3 B14053469 [(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)
[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is an organic compound characterized by its unique structure, which includes a methoxy group and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile typically involves the condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group and the benzodioxole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,3-benzodioxole-5-carbaldehyde
- 3-(6-Methoxy-1,3-benzodioxol-5-yl)-2-propynal
- 6-Methoxy-N-methyl-1,3-benzodioxol-5-amine
Uniqueness
[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N2O3/c1-15-10-4-12-11(16-7-17-12)3-9(10)2-8(5-13)6-14/h2-4H,7H2,1H3 |
InChI Key |
YUVGQCOLRDZQGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C=C(C#N)C#N)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B14053387.png)
